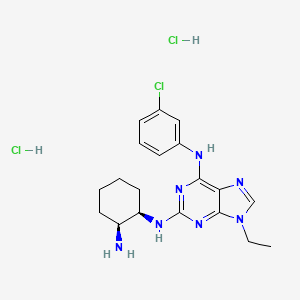![molecular formula C19H21NO4S B1150299 [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)
[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-peptide apelin receptor agonist (EC50 = 3.7 μM); exhibits >21-fold selectivity over the closely related angiotensin 1 receptor (EC50 = >79 μM).
Aplicaciones Científicas De Investigación
Biological Activity
The compound's derivatives demonstrate significant biological activities. For instance, N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides, which have structural similarities, are potent insecticides with high efficacy rates. Compounds with the 4-oxocyclohexa-2,5-en-1-ylidene structure exhibit enhanced fungicidal activity, effectively inhibiting the growth of Phytophthora infestans. Additionally, certain derivatives show high herbicidal activity, with the number of chlorine atoms in the compound correlating with increased insecticidal, fungicidal, and herbicidal activities (Biointerface Research in Applied Chemistry, 2020).
Biodegradation of Methyl Orange Dye
Research indicates that derivatives of this compound can play a role in the biodegradation of methyl orange dye, a common textile dye with environmental impacts. The transformation of methyl orange via pathways such as desulfonylation, demethylation, and hydroxylation has been observed, suggesting potential applications in environmental remediation and waste treatment processes (IOP Conference Series: Materials Science and Engineering, 2021).
Synthesis of Biologically Active Compounds
The compound is a key precursor in the synthesis of biologically active indole derivatives, which are vital in numerous natural and synthetic compounds. These derivatives display a range of activities, including antimicrobial and antifungal properties, highlighting their potential in pharmaceutical applications (Russian Journal of Organic Chemistry, 2020).
Photochemical Applications
In the field of photochemistry, derivatives of this compound have been explored for their potential in nonlinear optics and photodynamic therapy. For instance, specific benzenesulfonate salts have been synthesized and characterized for their optical properties, indicating potential applications in materials science and photonics (Chemistry of Materials, 2000).
Antitumor Evaluation and Molecular Modeling
This compound's derivatives have been synthesized and evaluated for antitumor properties, showing significant cytotoxic activity against various cancer cell lines. The exploration of their molecular structure through modeling provides insights into their interaction with target proteins, underscoring their potential in cancer treatment (International Journal of Molecular Sciences, 2020).
Propiedades
Nombre del producto |
[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate |
|---|---|
Fórmula molecular |
C19H21NO4S |
Peso molecular |
359.44 |
Nombre IUPAC |
[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |
SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Sinónimos |
(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




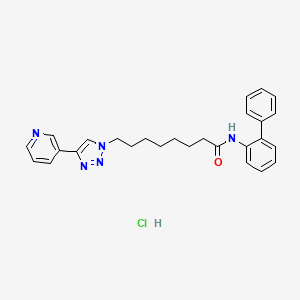
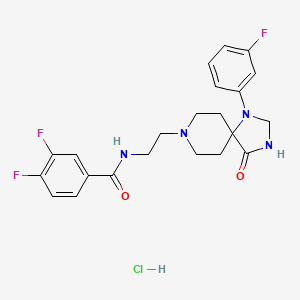

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
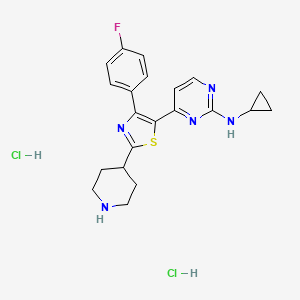
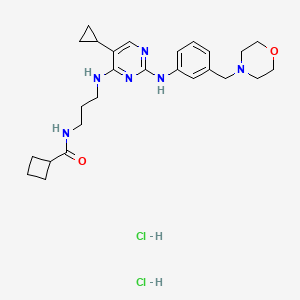
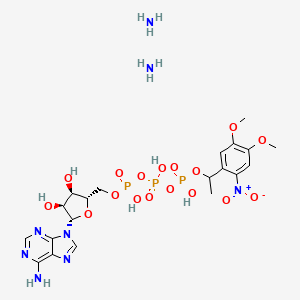
![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)



